molecular formula C14H23N3O3S B6093435 2-Methylsulfonyl-1-(oxolan-2-ylmethyl)-5-(pyrrolidin-1-ylmethyl)imidazole

2-Methylsulfonyl-1-(oxolan-2-ylmethyl)-5-(pyrrolidin-1-ylmethyl)imidazole

Cat. No.: B6093435
M. Wt: 313.42 g/mol
InChI Key: NIDXRKRHSXBJEO-UHFFFAOYSA-N
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Description

2-Methylsulfonyl-1-(oxolan-2-ylmethyl)-5-(pyrrolidin-1-ylmethyl)imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylsulfonyl-1-(oxolan-2-ylmethyl)-5-(pyrrolidin-1-ylmethyl)imidazole typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes or ketones with amines.

    Introduction of the oxolan-2-ylmethyl group: This step may involve nucleophilic substitution reactions.

    Attachment of the pyrrolidin-1-ylmethyl group: This can be done through reductive amination or other suitable methods.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, catalysis, and other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

2-Methylsulfonyl-1-(oxolan-2-ylmethyl)-5-(pyrrolidin-1-ylmethyl)imidazole can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methylsulfonyl-1-(oxolan-2-ylmethyl)-5-(pyrrolidin-1-ylmethyl)imidazole involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through:

    Inhibition or activation of enzymes: Modulating the activity of key enzymes involved in metabolic pathways.

    Binding to receptors: Interacting with cellular receptors to trigger or block signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Methylsulfonyl-1-(oxolan-2-ylmethyl)-5-(pyrrolidin-1-ylmethyl)imidazole: can be compared with other imidazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

2-methylsulfonyl-1-(oxolan-2-ylmethyl)-5-(pyrrolidin-1-ylmethyl)imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O3S/c1-21(18,19)14-15-9-12(10-16-6-2-3-7-16)17(14)11-13-5-4-8-20-13/h9,13H,2-8,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIDXRKRHSXBJEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=C(N1CC2CCCO2)CN3CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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